4-methyl-N-(5-nitropyridin-2-yl)benzamide
Overview
Description
4-methyl-N-(5-nitropyridin-2-yl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction between 4-methyl-2-aminopyridine and trans-β-nitrostyrene. This reaction is catalyzed by a bimetallic metal-organic framework, specifically Fe2Ni-BDC, under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 78% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of metal-organic frameworks and other catalytic systems in large-scale organic synthesis is a common practice. These methods often aim to optimize yield, reduce costs, and ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product is 4-methyl-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-methyl-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in these interactions, often participating in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(5-aminopyridin-2-yl)benzamide: This compound is a reduced form of 4-methyl-N-(5-nitropyridin-2-yl)benzamide and exhibits different chemical properties.
N-(4-methylpyridin-2-yl)benzamide: This compound lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(5-nitropyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-4-10(5-3-9)13(17)15-12-7-6-11(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSOERFZBHGAOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387889 | |
Record name | 4-methyl-N-(5-nitropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560078-54-8 | |
Record name | 4-methyl-N-(5-nitropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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